molecular formula C7H14O B14446098 1-Methoxyhex-1-ene CAS No. 78227-51-7

1-Methoxyhex-1-ene

Cat. No.: B14446098
CAS No.: 78227-51-7
M. Wt: 114.19 g/mol
InChI Key: WGEZRMDYBXGPFA-UHFFFAOYSA-N
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Description

1-Methoxyhex-1-ene is an organic compound with the molecular formula C7H14O. It is an alkene with a methoxy group attached to the first carbon of the hexene chain. This compound is a colorless liquid and is known for its reactivity due to the presence of both the double bond and the ether functional group.

Preparation Methods

1-Methoxyhex-1-ene can be synthesized through various methods. One common synthetic route involves the reaction of 1-hexene with methanol in the presence of an acid catalyst. This process typically requires controlled reaction conditions to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methoxyhex-1-ene undergoes several types of chemical reactions, including:

    Electrophilic Addition Reactions: The double bond in this compound can react with electrophiles such as hydrogen halides (HX) to form haloalkanes.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form epoxides or diols.

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxyhex-1-ene has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methoxyhex-1-ene exerts its effects involves its reactivity with various molecular targets. The double bond allows for electrophilic addition reactions, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can affect molecular pathways and lead to the formation of different products.

Comparison with Similar Compounds

1-Methoxyhex-1-ene can be compared with other similar compounds such as 1-Methoxyhexane and 1-Hexene. While 1-Methoxyhexane lacks the double bond, making it less reactive in electrophilic addition reactions, 1-Hexene does not have the methoxy group, limiting its reactivity in nucleophilic substitution reactions. The presence of both functional groups in this compound makes it unique and versatile in various chemical reactions.

Similar compounds include:

    1-Methoxyhexane: An ether without the double bond.

    1-Hexene: An alkene without the methoxy group.

    2-Methoxyhex-1-ene: A positional isomer with the methoxy group on the second carbon.

Properties

CAS No.

78227-51-7

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

1-methoxyhex-1-ene

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h6-7H,3-5H2,1-2H3

InChI Key

WGEZRMDYBXGPFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC=COC

Origin of Product

United States

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